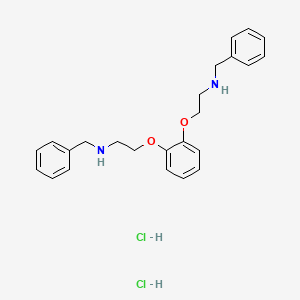

Bis(O-ethylbenzylamine) Catechol Dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bis(O-ethylbenzylamine) Catechol Dihydrochloride is a chemical compound with the molecular formula C24H30Cl2N2O2 and a molecular weight of 449.41 . It is also known by its alternate name, Bis(O-ethyl(phenylmethyl)amine) Catechol Dihydrochloride . This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .

準備方法

The synthesis of Bis(O-ethylbenzylamine) Catechol Dihydrochloride involves the reaction of catechol with O-ethylbenzylamine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and purification processes to obtain high-purity this compound .

化学反応の分析

Bis(O-ethylbenzylamine) Catechol Dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Bis(O-ethylbenzylamine) Catechol Dihydrochloride has several scientific research applications. It is a potent inhibitor of protein kinases, which play a crucial role in the regulation of the cell cycle . This compound has been shown to induce apoptosis in various human cancer cell lines, including leukemia and Chinese hamster ovary cells . Additionally, it is used in proteomics research to study protein interactions and functions .

作用機序

The mechanism of action of Bis(O-ethylbenzylamine) Catechol Dihydrochloride involves the inhibition of protein kinases, leading to the disruption of cell cycle regulation . This inhibition triggers apoptosis, or programmed cell death, in cancer cells. The molecular targets and pathways involved in this process include various signaling pathways that regulate cell growth and survival .

類似化合物との比較

Bis(O-ethylbenzylamine) Catechol Dihydrochloride is unique in its structure and function compared to other similar compounds. Some similar compounds include Bis(phenylmethyl)amine Catechol Dihydrochloride and Bis(O-methylbenzylamine) Catechol Dihydrochloride . These compounds also inhibit protein kinases but may differ in their potency and specific applications .

生物活性

Bis(O-ethylbenzylamine) catechol dihydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological effects, and relevant case studies.

Chemical Structure and Synthesis

This compound has the molecular formula C24H30Cl2N2O2. The synthesis of this compound typically involves the reaction of catechol with O-ethylbenzylamine under acidic conditions, leading to the formation of the dihydrochloride salt. The structural integrity and purity of the compound can be confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The compound was tested on human cancer cell lines including RKO (colorectal), A-549 (lung), MCF-7 (breast), PC-3 (prostate), and HeLa (cervical) cells. The results indicated significant cytotoxic effects, with IC50 values ranging from 49.79 µM to 113.70 µM across different cell lines, suggesting its potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| RKO | 60.70 |

| A-549 | Not specified |

| MCF-7 | Not specified |

| PC-3 | 49.79 |

| HeLa | 78.72 |

The most potent derivative was noted in the RKO cell line, demonstrating a cellular inhibition rate of approximately 70.23% at a concentration of 100 µM .

Anti-leishmanial Activity

The compound also exhibited promising anti-leishmanial activity when tested against Leishmania mexicana. The IC50 values for anti-leishmanial activity were found to be below 1 µM for most derivatives, comparable to standard treatments like amphotericin B, which has an IC50 of 0.17 µM. Compounds 4b-d and 4r-s were highlighted as particularly effective, with IC50 values ranging from 0.15 µM to 0.19 µM .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular pathways involved in cell proliferation and apoptosis, potentially through the modulation of signaling pathways associated with cancer progression.

Safety and Toxicity

Safety assessments are crucial for any therapeutic agent. Preliminary toxicity studies indicate that this compound has a favorable safety profile at therapeutic concentrations; however, further investigations into its long-term effects and potential side effects are necessary .

Case Studies

- Case Study on Cancer Cell Lines : A research team conducted a study evaluating multiple derivatives of this compound against various cancer cell lines, revealing significant cytotoxicity and potential selectivity towards certain types of cancer cells.

- Leishmaniasis Treatment : Another study focused on the anti-leishmanial properties, demonstrating that derivatives showed high efficacy against Leishmania species, suggesting potential for development into a therapeutic option for leishmaniasis.

特性

IUPAC Name |

N-benzyl-2-[2-[2-(benzylamino)ethoxy]phenoxy]ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O2.2ClH/c1-3-9-21(10-4-1)19-25-15-17-27-23-13-7-8-14-24(23)28-18-16-26-20-22-11-5-2-6-12-22;;/h1-14,25-26H,15-20H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DERTWWFKLYRODE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCCOC2=CC=CC=C2OCCNCC3=CC=CC=C3.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30Cl2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。